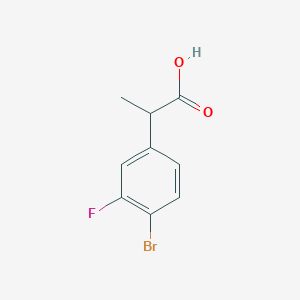

2-(4-Bromo-3-fluorophenyl)propanoicacid

Description

Contextualization of Substituted Phenylpropanoic Acids in Contemporary Chemical Biology

Substituted phenylpropanoic acids represent a broad and vital class of compounds in contemporary chemical biology and medicinal chemistry. orientjchem.org This class of molecules is perhaps most famously known for its non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org The fundamental structure of a phenylpropanoic acid, featuring a phenyl ring attached to a propanoic acid moiety, has proven to be a highly effective pharmacophore.

The versatility of this structural backbone allows for a wide range of chemical modifications, where the addition of various substituents to the phenyl ring can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties. Researchers have extensively explored these modifications to develop agents with diverse therapeutic applications, including antibacterial, anticonvulsant, and anticancer properties. researchgate.net The introduction of halogen atoms, in particular, is a well-established strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability of drug candidates.

Research Significance of 2-(4-Bromo-3-fluorophenyl)propanoic acid as a Chemical Scaffold

The specific compound, 2-(4-Bromo-3-fluorophenyl)propanoic acid, holds considerable research significance due to its potential as a chemical scaffold in the design of novel therapeutics. evitachem.com The term "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds for biological screening. The 2-(4-Bromo-3-fluorophenyl)propanoic acid molecule is particularly valuable in this regard for several reasons:

Halogenation: The presence of both a bromine and a fluorine atom on the phenyl ring provides specific and directional interaction points for binding to biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as a significant force in ligand-protein interactions.

Reactive Handles: The bromine atom can serve as a "handle" for further chemical modifications through cross-coupling reactions, allowing for the attachment of more complex molecular fragments.

Chirality: The propanoic acid side chain contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This is of paramount importance in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

These structural features make 2-(4-bromo-3-fluorophenyl)propanoic acid a promising starting point for the synthesis of new generations of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. evitachem.comnih.gov

Overview of Interdisciplinary Research Trajectories for 2-(4-Bromo-3-fluorophenyl)propanoic acid

The utility of 2-(4-Bromo-3-fluorophenyl)propanoic acid extends across several interdisciplinary research fields. Its primary application lies in medicinal chemistry and drug discovery , where it serves as a key building block for the synthesis of potential new drugs. evitachem.com For instance, derivatives of this compound are being investigated for their potential to modulate the activity of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

In the field of chemical biology , this compound and its derivatives can be used as chemical probes to study the function of specific proteins and biological pathways. By designing molecules that selectively bind to a particular target, researchers can gain valuable insights into its role in health and disease.

Furthermore, there is potential for its application in materials science , where halogenated organic molecules are used in the development of specialty polymers and other materials with unique electronic and physical properties. evitachem.com The defined structure of 2-(4-bromo-3-fluorophenyl)propanoic acid could be exploited to create materials with tailored characteristics.

While the direct biological activity of 2-(4-bromo-3-fluorophenyl)propanoic acid itself is not the primary focus of current research, its role as a versatile precursor for a wide range of more complex and potentially therapeutic molecules is of significant scientific interest. The ongoing exploration of this compound and its derivatives is likely to lead to new discoveries in various scientific disciplines.

Chemical Compounds Mentioned

| Compound Name |

| 2-(4-Bromo-3-fluorophenyl)propanoic acid |

| Ibuprofen |

| Naproxen |

Physicochemical Properties of 2-(4-Bromo-3-fluorophenyl)propanoic acid

| Property | Value |

| CAS Number | 916610-55-4 |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| Appearance | Typically a solid crystalline substance |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide; less soluble in water |

| Stability | Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |

InChI Key |

XQPCSUQAODFLRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Bromo 3 Fluorophenyl Propanoic Acid

Optimized Laboratory Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid

Traditional laboratory synthesis has been refined to optimize yield, purity, and selectivity. Key areas of optimization include the strategic introduction of halogen substituents and the stereocontrolled formation of the chiral center.

Regioselective Bromination and Fluorination Strategies

Achieving the specific 4-bromo-3-fluoro substitution pattern on the phenyl ring is a primary challenge in the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid. The synthesis typically involves the sequential halogenation of a phenylpropanoic acid derivative. evitachem.com The order of these steps and the choice of reagents are critical for controlling the position of substitution.

Bromination: Electrophilic aromatic bromination is a common method to introduce the bromine atom. mdpi.com To achieve the desired para-substitution relative to the propanoic acid side chain, specific reagents and conditions are employed. Reagents like N-bromosuccinimide (NBS) are frequently used, often in conjunction with a catalyst or in a specific solvent system to direct the substitution. evitachem.commdpi.com For instance, the use of zeolites or reagent systems like NBS/silica (B1680970) gel has been shown to favor para-bromination on activated aromatic rings. mdpi.com Selective bromination can be achieved in an aqueous medium, which can yield the desired 4-bromo isomer as the predominant product. google.com

Fluorination: The introduction of the fluorine atom can be accomplished using electrophilic fluorinating agents. evitachem.com Reagents such as Selectfluor (a brand of F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of aromatic compounds. evitachem.comnumberanalytics.com Achieving regioselectivity in fluorination depends on factors like substrate control (using directing groups), reagent control (selecting sterically or electronically biased fluorinating agents), and catalyst control. numberanalytics.com The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid would likely involve the fluorination of a 4-bromophenylpropanoic acid precursor, where the existing bromo and alkyl groups would direct the incoming fluorine to the desired ortho position relative to the bromine.

Table 1: Comparison of Reagents for Regioselective Halogenation

| Halogenation Step | Reagent | Typical Conditions | Selectivity Profile | Reference |

|---|---|---|---|---|

| Bromination (para-directing) | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), controlled temperature (-30 °C to RT) | High para-selectivity on activated rings | mdpi.com |

| Bromination (para-directing) | Bromine (Br₂) in aqueous medium | Neutral pH (using alkali solution) | Predominantly 4-bromo isomer formation | google.com |

| Fluorination | Selectfluor | Catalyst may be used to enhance regioselectivity | Effective for fluorination of electron-rich aromatics | evitachem.comnumberanalytics.com |

| Fluorination | N-fluorobenzenesulfonimide (NFSI) | Often used with a catalyst (e.g., Cu(OTf)₂) | Provides high yields in fluorination of various substrates | evitachem.comcolab.ws |

Stereoselective Alpha-Alkylation Routes for 2-(4-Bromo-3-fluorophenyl)propanoic acid

The biological activity of many 2-arylpropanoic acids resides in a single enantiomer. Consequently, developing stereoselective methods to create the chiral center at the alpha-position is of fundamental importance.

A prominent strategy is the direct enantioselective alkylation of an arylacetic acid precursor, such as (4-bromo-3-fluorophenyl)acetic acid. This approach avoids the multiple steps of attaching and removing a chiral auxiliary. nih.gov The methodology involves the formation of an enediolate from the arylacetic acid, which is then alkylated. High enantioselectivity can be achieved by employing chiral lithium amides as non-covalent stereodirecting agents. This method is operationally simple, and the chiral reagent is often recoverable. nih.gov

Table 2: Methodologies for Stereoselective α-Alkylation

| Methodology | Key Reagent/Concept | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Direct Enantioselective Alkylation | Chiral Lithium Amide | Single-step process, avoids auxiliary attachment/removal, high enantioselectivity | Requires stoichiometric amounts of the chiral reagent | nih.gov |

| Chiral Auxiliary-Based Alkylation | Oxazolidinones, Pseudoephedrine | High stereocontrol, well-established and reliable | Multi-step process (attachment and removal of auxiliary) | nih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Uses catalytic amount of chiral inducer, high chemical yields and enantioselectivities | Typically applied to malonate precursors requiring further modification | researchgate.net |

Sustainable and Green Chemistry Approaches in 2-(4-Bromo-3-fluorophenyl)propanoic acid Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials. Biocatalysis, mechanochemistry, and flow chemistry represent key pillars of this sustainable approach. thieme-connect.comthieme-connect.com

Biocatalytic Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. frontiersin.org For the synthesis of enantiomerically pure 2-arylpropanoic acids like 2-(4-bromo-3-fluorophenyl)propanoic acid, the most common biocatalytic strategy is the kinetic resolution of a racemic mixture. rsc.org

This is often achieved using hydrolase enzymes, such as lipases and esterases, which exhibit high enantioselectivity. rsc.org The process can be conducted in two primary ways:

Enantioselective Hydrolysis: A racemic ester of 2-(4-bromo-3-fluorophenyl)propanoic acid is treated with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. The resulting acid and ester can then be separated. frontiersin.orgrsc.org

Enantioselective Esterification: A racemic mixture of the carboxylic acid is reacted with an alcohol in a non-aqueous solvent, catalyzed by a lipase. The enzyme selectively converts one enantiomer into its ester, allowing for separation from the unreacted acid enantiomer. nih.gov

To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) strategies can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. rsc.org

Table 3: Biocatalytic Approaches for Profen Synthesis

| Biocatalytic Strategy | Enzyme Class | Principle | Potential Product | Reference |

|---|---|---|---|---|

| Kinetic Resolution (Hydrolysis) | Lipases, Esterases | Enantioselective hydrolysis of a racemic ester | One enantiomer as the acid, the other as the unreacted ester | rsc.org |

| Kinetic Resolution (Esterification) | Lipases | Enantioselective esterification of a racemic acid | One enantiomer as the ester, the other as the unreacted acid | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Hydrolases combined with a racemization catalyst | Simultaneous resolution and racemization of the undesired enantiomer | A single enantiomer with theoretical yield approaching 100% | rsc.org |

| Whole-Cell Catalysis | Engineered Microorganisms | Uses entire cells, avoiding enzyme purification | Enantiomerically pure profens with reusable catalysts | frontiersin.org |

Mechanochemical Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid

Mechanochemistry involves inducing chemical reactions through mechanical energy, such as grinding or milling, often in the absence of a solvent. nih.gov This solvent-free approach aligns perfectly with the goals of green chemistry by dramatically reducing chemical waste. thieme-connect.com Reactions are typically carried out in a ball mill, where the impact and friction between milling balls and the reactants provide the energy for the transformation. nih.gov

For the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid, mechanochemistry could be applied to several steps. Notably, halogenation reactions have been successfully performed under mechanochemical conditions. colab.ws The use of solid reagents like N-bromosuccinimide for bromination or NFSI for fluorination in a ball mill can provide an efficient, solvent-free alternative to traditional solution-phase methods. colab.ws Mechanochemical C-H activation is also an emerging field that could offer novel, direct routes to functionalized aromatic compounds. nih.govacs.org These solvent-free reactions are often faster than their solution-based counterparts due to the high concentration of reactants and the increased surface area of contact generated during milling. thieme-connect.com

Table 4: Potential Mechanochemical Steps in Synthesis

| Reaction Type | Mechanochemical Method | Potential Reagents | Advantages | Reference |

|---|---|---|---|---|

| Bromination | Ball Milling | Substrate + N-Bromosuccinimide (NBS) | Solvent-free, reduced waste, potentially faster reaction times | colab.ws |

| Fluorination | Ball Milling | Substrate + N-fluorobenzenesulfonimide (NFSI) | Avoids hazardous solvents, high efficiency | colab.ws |

| C-C Bond Formation | Ball Milling | Aryl halide + coupling partner + catalyst | Can enable reactions with insoluble substrates, improved energy efficiency | thieme-connect.comnih.gov |

Flow Chemistry Applications in Reaction Optimization for 2-(4-Bromo-3-fluorophenyl)propanoic acid

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. nih.govscispace.com

In the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid, flow chemistry can be used to optimize individual reaction steps or to integrate multiple steps into a continuous sequence. mdpi.com Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control that is difficult to achieve in large batch reactors. beilstein-journals.org This can improve selectivity and reduce the formation of byproducts.

Improved Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, significantly reducing the risks associated with handling hazardous reagents or running highly exothermic reactions. nih.gov

Reaction Optimization: Parameters such as temperature, pressure, reagent stoichiometry, and residence time can be rapidly screened and optimized by automated systems, accelerating process development. mdpi.com

Multi-step Synthesis: Individual flow reactors can be linked together ("telescoped synthesis"), allowing the output from one reaction to be fed directly into the next without the need for manual isolation and purification of intermediates. mdpi.com

A flow synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid could involve, for example, a regioselective bromination in one reactor module, followed immediately by a fluorination or an alpha-alkylation step in a subsequent module, streamlining the entire manufacturing process. mdpi.com

Table 5: Comparison of Batch vs. Flow Chemistry for a Synthetic Step

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Slow and inefficient, potential for local hot spots | Fast and highly efficient, precise temperature control | beilstein-journals.org |

| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and efficient due to short diffusion distances | mdpi.com |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volume | nih.gov |

| Scalability | Complex, often requires re-optimization | Simpler, achieved by running the system for a longer time ("scaling out") | researchgate.net |

| Process Control | Manual or semi-automated, slower response | Fully automated, real-time monitoring and control | mdpi.com |

Purification and Isolation Techniques for Synthetic 2-(4-Bromo-3-fluorophenyl)propanoic acid

The purification of the final 2-(4-bromo-3-fluorophenyl)propanoic acid product is a critical step to ensure it meets the high-purity standards required for its subsequent applications, particularly in pharmaceutical synthesis. Achieving high purity often necessitates the use of advanced, multi-step purification protocols combining chromatographic and crystallization methods.

Advanced Chromatographic Purification (e.g., Preparative HPLC, SFC)

For challenging separations of the target compound from closely related structural isomers or other impurities, advanced chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful purification technique that utilizes high pressure to pass a solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). google.com Separation occurs based on the differential partitioning of the components between the two phases. For a polar molecule like 2-(4-bromo-3-fluorophenyl)propanoic acid, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., silica derivatized with C18 alkyl chains) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netpensoft.net An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. google.com By running a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. The fractions corresponding to the pure desired product are collected, and the solvent is subsequently removed.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a greener and often faster alternative to preparative HPLC, particularly for chiral separations. nih.govovid.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. arctomsci.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced solvent consumption. arctomsci.com

For the purification of arylpropanoic acids, SFC is particularly advantageous. nih.govovid.com The mobile phase typically consists of supercritical CO₂ modified with a small amount of a polar organic solvent (co-solvent), such as methanol. nih.gov Research on similar arylpropanoic acids has shown that effective separation can be achieved on various stationary phases, including chiral stationary phases (CSPs) like Chiralpak AD-H or Chiralcel OJ-H if enantiomeric separation is required. nih.govovid.com For achiral purification, stationary phases with polar functionalities would be selected. A key advantage noted in the literature is the ability to resolve acidic compounds like propanoic acid derivatives using an additive-free mobile phase (e.g., CO₂/methanol), which simplifies product isolation after fraction collection. nih.gov

Below is an interactive data table summarizing typical starting parameters for these advanced chromatographic techniques, based on established methods for similar arylpropanoic acids.

| Parameter | Preparative RP-HPLC | Preparative SFC |

|---|---|---|

| Stationary Phase | C18-derivatized silica | Polar modified silica or Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Supercritical CO₂ / Methanol |

| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Often additive-free; may use TFA for acidic compounds |

| Detection | UV/Vis (e.g., at 225 nm) | UV/Vis, Mass Spectrometry (MS) |

| Key Advantage | High resolution for polar and nonpolar impurities | Fast, reduced organic solvent use, efficient for chiral separations |

Crystallization-Based Purity Enhancement

Following chromatographic purification, crystallization is a fundamental and highly effective technique for further enhancing the purity of solid compounds and for isolating the final product in a stable, crystalline form. This process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture.

The process involves dissolving the crude or semi-purified 2-(4-bromo-3-fluorophenyl)propanoic acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then slowly cooled, allowing the solubility of the compound to decrease. As the solution becomes supersaturated, the target compound preferentially crystallizes, leaving the more soluble impurities behind in the solvent (mother liquor).

The choice of solvent is paramount for successful crystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. Given the structure of 2-(4-bromo-3-fluorophenyl)propanoic acid, which is soluble in organic solvents but has low water solubility, a mixed solvent system is often effective. evitachem.com A common approach for carboxylic acids is to dissolve the compound in a soluble organic solvent (e.g., ethanol (B145695), methanol, or ethyl acetate) and then add a less-polar "anti-solvent" (e.g., hexanes or heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling. Alternatively, a single solvent system using solvents like toluene (B28343) or a mixture of water and a water-miscible organic solvent could be explored. The final crystalline product is then isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum.

The table below outlines potential solvent systems for the crystallization of 2-(4-bromo-3-fluorophenyl)propanoic acid based on its chemical properties.

| Solvent System Type | Primary Solvent (for dissolution) | Anti-Solvent (for precipitation) | Rationale |

|---|---|---|---|

| Mixed-Solvent System 1 | Ethyl Acetate | Hexane or Heptane | Good solubility in a polar aprotic solvent, with precipitation induced by a nonpolar alkane. |

| Mixed-Solvent System 2 | Ethanol | Water | High solubility in alcohol, with reduced solubility upon addition of water. |

| Single-Solvent System | Toluene | N/A | Moderate solubility at room temperature, with significantly higher solubility at elevated temperatures. |

Stereochemical Investigations and Enantioselective Synthesis of 2 4 Bromo 3 Fluorophenyl Propanoic Acid

Chirality and Enantiomer Characterization of 2-(4-Bromo-3-fluorophenyl)propanoic acid

2-(4-Bromo-3-fluorophenyl)propanoic acid is a chiral compound due to the presence of a stereocenter at the second carbon atom (C2) of the propanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and a 4-bromo-3-fluorophenyl group.

This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (S)-2-(4-Bromo-3-fluorophenyl)propanoic acid and (R)-2-(4-Bromo-3-fluorophenyl)propanoic acid based on the Cahn-Ingold-Prelog priority rules.

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions. The (S)-enantiomer of many 2-arylpropanoic acids is often the more biologically active form. nih.gov The specific rotation, [α]D, for each enantiomer of 2-(4-Bromo-3-fluorophenyl)propanoic acid would be determined experimentally to characterize their optical properties.

Table 1: Structural and Stereochemical Properties of 2-(4-Bromo-3-fluorophenyl)propanoic acid

| Property | Description |

| Chemical Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Chiral Center | C2 of the propanoic acid moiety |

| Enantiomers | (S)-2-(4-Bromo-3-fluorophenyl)propanoic acid(R)-2-(4-Bromo-3-fluorophenyl)propanoic acid |

| Key Structural Features | Propanoic acid group, 4-bromo-3-fluorophenyl substituent |

Chiral Resolution Techniques for 2-(4-Bromo-3-fluorophenyl)propanoic acid Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For acidic compounds like 2-(4-Bromo-3-fluorophenyl)propanoic acid, several established techniques can be employed.

A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties, including solubility. libretexts.org

This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, after which it can be isolated. Subsequent treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered. wikipedia.org

Table 2: Illustrative Process of Diastereomeric Salt Resolution

| Step | Description | Reactants | Products | Separation Method |

| 1. Salt Formation | Reaction of the racemic acid with a single enantiomer of a chiral base. | Racemic 2-(4-bromo-3-fluorophenyl)propanoic acid + (R)-1-Phenylethylamine | Mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base] | - |

| 2. Separation | Exploitation of different solubilities to separate the diastereomers. | Mixture of diastereomeric salts in a suitable solvent. | Solid, less soluble diastereomer; Dissolved, more soluble diastereomer. | Fractional Crystallization |

| 3. Liberation | Acidification of the separated salt to recover the pure enantiomer. | Isolated diastereomeric salt + Strong acid (e.g., HCl) | Enantiopure 2-(4-bromo-3-fluorophenyl)propanoic acid + Chiral base salt | Extraction |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For 2-arylpropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. documentsdelivered.comntu.edu.tw SFC is often favored as a "green chemistry" alternative to HPLC, as it primarily uses compressed CO₂ as the mobile phase, reducing the consumption of organic solvents. nih.govresearchgate.net

While specific method parameters for 2-(4-Bromo-3-fluorophenyl)propanoic acid are not widely published, the conditions used for structurally similar compounds like ibuprofen (B1674241) provide a strong basis for method development.

Table 3: Exemplar Chromatographic Conditions for Chiral Separation of Profens

| Parameter | HPLC | SFC |

| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |

| Chiral Stationary Phase | Chiralpak AD (amylose derivative) documentsdelivered.com | Kromasil CHI-TBB nih.gov |

| Mobile Phase | Isohexane with a polar alcohol modifier (e.g., 2-propanol) documentsdelivered.com | Supercritical CO₂ with a modifier (e.g., Methanol) nih.gov |

| Detection | UV Spectroscopy | UV Spectroscopy |

| Principle | Differential interaction of enantiomers with the CSP. | Differential interaction of enantiomers with the CSP in a supercritical fluid mobile phase. |

| Typical Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times. | Efficient and rapid separation with reduced solvent waste. researchgate.net |

Asymmetric Synthesis Approaches for Enantiopure 2-(4-Bromo-3-fluorophenyl)propanoic acid

As an alternative to resolving a racemic mixture, asymmetric synthesis aims to create a single, desired enantiomer directly. This approach avoids the theoretical 50% loss of material inherent in classical resolution.

Asymmetric catalysis involves using a small amount of a chiral catalyst to stereoselectively create the desired product. For the synthesis of 2-arylpropanoic acids, a key strategy is the asymmetric hydrovinylation of the corresponding vinyl arene. nih.gov This reaction involves adding a hydrogen and a vinyl group across the double bond of a styrene (B11656) derivative. Subsequent oxidative cleavage of the newly introduced double bond yields the desired propanoic acid with high enantiopurity. nih.gov Chiral transition metal complexes, often involving rhodium or nickel, are typically used as catalysts.

Another approach is the asymmetric hydrogenation of a 2-(4-bromo-3-fluorophenyl)propenoic acid precursor using a chiral catalyst, which would selectively produce one enantiomer of the final product.

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. wikipedia.org The auxiliary then directs a subsequent reaction, such as alkylation, to occur stereoselectively on one face of the molecule. After the desired chiral center has been established, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

For synthesizing 2-(4-Bromo-3-fluorophenyl)propanoic acid, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to an acetic acid derivative. wikipedia.org The resulting amide would be deprotonated to form an enolate, which is then alkylated with a methylating agent. The steric hindrance from the chiral auxiliary directs the methyl group to add from a specific face, creating the desired stereocenter. Finally, hydrolysis removes the auxiliary, yielding the enantiopure 2-(4-Bromo-3-fluorophenyl)propanoic acid.

Table 4: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description |

| 1. Attachment | A prochiral precursor (e.g., (4-bromo-3-fluorophenyl)acetyl chloride) is reacted with a chiral auxiliary (e.g., (S)-4-benzyloxazolidinone) to form a chiral substrate. |

| 2. Stereoselective Reaction | The substrate is treated with a base (e.g., LDA) to form a chiral enolate, which is then alkylated with an electrophile (e.g., methyl iodide). The auxiliary directs the alkylation to one face. |

| 3. Cleavage | The chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically pure target acid. |

| 4. Recovery | The chiral auxiliary is recovered for reuse, making the process more economical. |

Stereospecificity in Biological Interactions of 2-(4-Bromo-3-fluorophenyl)propanoic acid Enantiomers

Detailed biological studies specifically focused on the enantiomers of 2-(4-Bromo-3-fluorophenyl)propanoic acid are not extensively documented in publicly available research. However, the compound belongs to the 2-arylpropionic acid class, commonly known as "profens," a well-established group of nonsteroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of profens is known to be highly stereospecific. viamedica.plnih.gov For this class of compounds, the biological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. viamedica.plnih.gov

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. viamedica.pl The therapeutic effects of NSAIDs are derived from the inhibition of these enzymes. Research on analogous profens like ibuprofen, flurbiprofen (B1673479), and ketoprofen (B1673614) has consistently demonstrated that the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer. nih.govnih.gov In many cases, the (R)-enantiomer is considered inactive or possesses negligible activity. viamedica.plnih.gov For instance, the (S)-enantiomer of flurbiprofen is over 100-fold more potent than the (R)-enantiomer at inhibiting COX-2. nih.gov

This pronounced stereoselectivity is attributed to the specific three-dimensional arrangement of the chiral center in the (S)-enantiomer, which allows for a more favorable interaction with the active site of the COX enzymes. nih.gov The propionic acid moiety and the aryl group of the (S)-form align correctly within the enzyme's binding pocket to block the entry of the natural substrate, arachidonic acid. nih.gov The (R)-enantiomer, with its opposite configuration, does not fit as effectively, leading to a dramatic reduction in inhibitory power. nih.gov

Given that 2-(4-Bromo-3-fluorophenyl)propanoic acid shares the core 2-arylpropionic acid structure, it is scientifically reasonable to extrapolate that its biological activity will follow the same stereospecific pattern. The (S)-enantiomer is expected to be the pharmacologically active form (the eutomer), responsible for any potential anti-inflammatory effects via COX inhibition. Conversely, the (R)-enantiomer (the distomer) is expected to be substantially less active.

While direct experimental data such as IC50 values for the individual enantiomers of 2-(4-Bromo-3-fluorophenyl)propanoic acid against COX-1 and COX-2 are not available in the cited literature, the established principles of stereochemistry in the pharmacology of profens provide a strong predictive framework for its behavior. The data presented in the following table for the well-studied profen, Flurbiprofen, illustrates the typical disparity in activity between enantiomers in this class.

Table 1: Comparative COX Inhibition by Flurbiprofen Enantiomers

| Compound | Target Enzyme | IC50 (µmol/L) | Potency Difference (S vs. R) |

| (S)-Flurbiprofen | COX-2 | 0.48 | > 166-fold |

| (R)-Flurbiprofen | COX-2 | > 80 | |

| This table presents data on the inhibitory concentration (IC50) of Flurbiprofen enantiomers against purified cyclooxygenase-2 (COX-2) from sheep placenta, demonstrating the significantly higher potency of the (S)-enantiomer. Data sourced from PubMed. nih.gov |

This principle of stereospecificity is a critical consideration in drug design and development, as administering a single, active enantiomer (a eutomer) instead of a racemic mixture can offer a better therapeutic profile. researchgate.net

Pre Clinical Biological Activity and Pharmacological Characterization of 2 4 Bromo 3 Fluorophenyl Propanoic Acid

In Vitro Pharmacological Profiling of 2-(4-Bromo-3-fluorophenyl)propanoic acid

No publicly available data were found regarding the in vitro pharmacological profile of 2-(4-Bromo-3-fluorophenyl)propanoic acid.

Receptor Binding and Functional Assays (e.g., GPCRs, Nuclear Receptors)

Information on the binding affinity and functional activity of 2-(4-Bromo-3-fluorophenyl)propanoic acid at G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types is not available in the public domain.

Enzyme Inhibition Studies (e.g., COX, LOX, Kinases relevant to inflammation or cancer)

There are no published studies detailing the inhibitory activity of 2-(4-Bromo-3-fluorophenyl)propanoic acid against key enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or various kinases involved in inflammation or cancer.

Cell-Based Assays for Cellular Response and Viability (e.g., Apoptosis, Proliferation, Migration)

No research has been published describing the effects of 2-(4-Bromo-3-fluorophenyl)propanoic acid in cell-based assays that assess cellular responses like apoptosis, proliferation, or migration.

Modulation of Key Intracellular Signaling Pathways

Data on the ability of 2-(4-Bromo-3-fluorophenyl)propanoic acid to modulate key intracellular signaling pathways is not available in the current body of scientific literature.

In Vivo Pre-clinical Efficacy Studies of 2-(4-Bromo-3-fluorophenyl)propanoic acid

No in vivo preclinical efficacy studies for 2-(4-Bromo-3-fluorophenyl)propanoic acid have been reported in the public scientific literature.

Animal Models of Disease (e.g., inflammation, pain, cancer, infection)

There is no available information on the evaluation of 2-(4-Bromo-3-fluorophenyl)propanoic acid in any animal models of inflammation, pain, cancer, or infection.

Pharmacodynamic Endpoints in Animal Models

Currently, there is a notable absence of publicly available scientific literature detailing the specific pharmacodynamic endpoints of 2-(4-Bromo-3-fluorophenyl)propanoic acid in pre-clinical animal models. Research into this particular chemical entity appears to be in a nascent stage, with no published studies outlining its effects on biological systems or the specific biomarkers modulated by its activity.

In the broader context of phenylpropanoic acids, a class to which 2-(4-Bromo-3-fluorophenyl)propanoic acid belongs, pharmacodynamic studies in animal models typically investigate a range of endpoints depending on the therapeutic target. For instance, in the evaluation of anti-inflammatory phenylpropanoic acids, common pharmacodynamic endpoints include the reduction of paw edema induced by agents like carrageenan or histamine, decreased leukocyte infiltration into inflamed tissues, and the modulation of pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β.

Should 2-(4-Bromo-3-fluorophenyl)propanoic acid be investigated for analgesic properties, key pharmacodynamic endpoints would likely involve assessments of pain thresholds in response to thermal, mechanical, or chemical stimuli in various animal models, such as the hot plate test, tail-flick test, or the writhing test.

Conversely, if the compound were to be explored for anticancer activity, relevant pharmacodynamic endpoints in animal tumor models (e.g., xenografts) would include the inhibition of tumor growth, reduction in tumor volume, induction of apoptosis (programmed cell death) within cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

The presence of the bromo and fluoro substituents on the phenyl ring of 2-(4-Bromo-3-fluorophenyl)propanoic acid suggests that its pharmacodynamic profile may be distinct from non-halogenated analogues. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby potentially leading to unique pharmacodynamic effects that warrant future investigation.

Dose-Response Relationships in Pre-clinical Animal Studies

Comprehensive dose-response relationships for 2-(4-Bromo-3-fluorophenyl)propanoic acid in pre-clinical animal studies have not been reported in the available scientific literature. The establishment of a dose-response relationship is a critical step in the pre-clinical development of any potential therapeutic agent, as it provides essential information on the potency and efficacy of the compound.

In principle, pre-clinical dose-response studies for a compound like 2-(4-Bromo-3-fluorophenyl)propanoic acid would involve administering a range of doses to animal subjects and measuring the magnitude of a specific biological response. The resulting data is typically plotted to generate a dose-response curve, from which key parameters such as the ED50 (the dose that produces 50% of the maximal effect) can be determined.

The nature of these studies would be contingent on the suspected therapeutic application of the compound. For example, if investigating anti-inflammatory effects, researchers would administer varying doses and measure the corresponding reduction in inflammation. For potential anticancer applications, a dose-response study would assess the relationship between the administered dose and the extent of tumor growth inhibition.

Without empirical data, it is only possible to speculate on the potential dose-response characteristics of 2-(4-Bromo-3-fluorophenyl)propanoic acid. The halogen substitutions could potentially enhance its potency, which would be reflected in a lower ED50 value compared to similar non-halogenated compounds. However, this remains a hypothesis pending dedicated pre-clinical investigation.

Comparative Biological Evaluation of 2-(4-Bromo-3-fluorophenyl)propanoic acid with Related Phenylpropanoic Acids

A direct comparative biological evaluation of 2-(4-Bromo-3-fluorophenyl)propanoic acid with other related phenylpropanoic acids is not available in the current body of scientific research. Such studies are vital for understanding the structure-activity relationships (SAR) within a class of compounds and for identifying lead candidates with optimal pharmacological profiles.

In a hypothetical comparative study, 2-(4-Bromo-3-fluorophenyl)propanoic acid would be evaluated alongside a series of structurally related analogues. These could include, for example, the non-halogenated parent compound, 2-phenylpropanoic acid, as well as analogues with different halogen substitutions (e.g., chloro, iodo) or different substitution patterns on the phenyl ring.

The biological activities assessed in such a comparative evaluation would align with the potential therapeutic indications. For instance, if anti-inflammatory activity is the focus, the compounds would be compared for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or for their efficacy in animal models of inflammation.

Elucidation of Molecular Mechanisms of Action for 2 4 Bromo 3 Fluorophenyl Propanoic Acid

Identification and Validation of Molecular Targets for 2-(4-Bromo-3-fluorophenyl)propanoic acid

Affinity Proteomics and Chemoproteomics Approaches

To identify the molecular targets of 2-(4-Bromo-3-fluorophenyl)propanoic acid, affinity and chemoproteomics approaches would be employed. These techniques typically involve immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates or using chemical probes to covalently label binding partners in a cellular context. Subsequent identification of these proteins by mass spectrometry would reveal potential direct targets. However, no such studies have been published for this specific compound.

Transcriptomic and Proteomic Analysis of Cellular Responses

Analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics) within cells after treatment with the compound could provide insights into the biological pathways it modulates. Techniques like RNA-sequencing and quantitative mass spectrometry would be used to compare treated and untreated cells. This would help to form hypotheses about the compound's mechanism of action by identifying affected cellular processes. As of now, the results of such analyses for 2-(4-Bromo-3-fluorophenyl)propanoic acid are not available.

Biophysical Characterization of 2-(4-Bromo-3-fluorophenyl)propanoic acid-Target Interactions

Kinetic and Thermodynamic Binding Studies (e.g., SPR, ITC)

Once a molecular target is identified, biophysical techniques are used to characterize the binding interaction. nih.gov

Surface Plasmon Resonance (SPR) would measure the kinetics of the interaction (association and dissociation rates) in real-time.

Isothermal Titration Calorimetry (ITC) would determine the thermodynamic parameters of binding, such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov

These studies provide quantitative data on the strength and nature of the compound-target interaction. No published SPR or ITC data is available for 2-(4-Bromo-3-fluorophenyl)propanoic acid.

Structural Biology (e.g., X-ray Crystallography, Cryo-EM) of Compound-Target Complexes

Determining the three-dimensional structure of the compound bound to its protein target is crucial for understanding the precise molecular interactions.

X-ray Crystallography could provide a high-resolution snapshot of the compound in the target's binding pocket, revealing key contacts like hydrogen bonds and hydrophobic interactions. nih.gov

Cryo-electron microscopy (Cryo-EM) is another powerful technique used to determine the structure of protein complexes, particularly for large or membrane-bound targets. nih.govnih.gov

There are no publicly available crystal or cryo-EM structures for 2-(4-Bromo-3-fluorophenyl)propanoic acid in complex with a biological target.

Allosteric Modulation and Conformational Dynamics Induced by 2-(4-Bromo-3-fluorophenyl)propanoic acid

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.govnih.gov Research would be required to determine if 2-(4-Bromo-3-fluorophenyl)propanoic acid acts as an allosteric modulator. This would involve functional assays in the presence of the natural ligand and computational studies like molecular dynamics simulations to investigate how the compound might induce conformational changes in its target protein. mdpi.com Such specific investigations into the allosteric potential of 2-(4-Bromo-3-fluorophenyl)propanoic acid have not been reported.

In-depth Analysis of 2-(4-Bromo-3-fluorophenyl)propanoic acid Reveals Limited Data on Specific Cellular Effects

Despite its availability as a chemical intermediate, detailed research elucidating the specific downstream cellular and physiological effects of 2-(4-Bromo-3-fluorophenyl)propanoic acid remains scarce in publicly accessible scientific literature. The compound is primarily recognized as a building block in medicinal chemistry, with its potential biological activities largely extrapolated from the broader class of phenylpropanoic acids.

Initial investigations into the molecular mechanisms of 2-(4-Bromo-3-fluorophenyl)propanoic acid suggest a potential for interaction with biological targets such as enzymes or receptors. The presence of halogen atoms, specifically bromine and fluorine, on the phenyl ring is thought to enhance its binding affinity to various molecular targets. This structural feature could theoretically modulate biochemical pathways associated with inflammation and cancer progression. For instance, it is hypothesized that the compound may inhibit specific enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

However, a thorough review of existing research reveals a conspicuous absence of specific studies detailing the downstream cellular and physiological consequences of these potential interactions. While the broader class of 2-phenylpropanoic acid derivatives has been a subject of extensive research, leading to the development of well-known nonsteroidal anti-inflammatory drugs (NSAIDs), the specific biological profile of 2-(4-Bromo-3-fluorophenyl)propanoic acid has not been independently characterized in published literature.

Research on analogous compounds within the phenylpropanoic acid family has demonstrated a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Furthermore, some derivatives have been investigated for their potential as anticancer agents, showing effects on cell viability and proliferation in various cancer cell lines. These studies often involve detailed cellular assays to determine effects on specific signaling pathways, such as those involving NF-κB and various protein kinases.

Unfortunately, no such detailed research findings or data tables could be located for 2-(4-Bromo-3-fluorophenyl)propanoic acid itself. The compound is commercially available from various chemical suppliers, indicating its use in synthesis and potentially in early-stage drug discovery research. However, the results of such research, if any, have not been published in a manner that would allow for a detailed discussion of its specific downstream cellular and physiological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Bromo 3 Fluorophenyl Propanoic Acid Derivatives

Rational Design and Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic acid Analogs

Rational drug design is a strategic approach to discovering and developing new medicines based on an understanding of the biological target. nih.govmdpi.commdpi.com For a scaffold like 2-(4-Bromo-3-fluorophenyl)propanoic acid, this process involves the systematic synthesis of analogs to probe the chemical space around the core structure. The goal is to identify key pharmacophoric elements and understand how modifications to different parts of the molecule affect its interaction with its biological target. The synthesis of such analogs typically involves multi-step processes, potentially starting with the bromination and fluorination of phenylpropanoic acid derivatives. evitachem.combeilstein-journals.org

The substituted phenyl ring is a critical component of arylpropionic acid derivatives, engaging in crucial interactions with biological targets, often through hydrophobic and π-stacking interactions. acs.org The nature, position, and number of substituents on this aromatic ring can profoundly modulate the compound's activity, selectivity, and metabolic stability. mdpi.com

Halogen Substitutions: The parent compound features a bromine atom at the 4-position and a fluorine atom at the 3-position. SAR studies would typically explore moving these halogens to other positions (e.g., 2-, 5-, or 6-positions) or replacing them with other halogens like chlorine or iodine. The electronic properties (inductive vs. resonance effects) and size of the halogen can significantly impact binding affinity. For instance, additional fluorophenyl motifs have been shown to enhance binding affinity in some drug classes. mdpi.com

Heteroatom Substitutions: Replacing the phenyl ring with a heteroaromatic system (e.g., pyridine (B92270), thiophene, pyrazole) is a common strategy to alter electronic distribution, introduce hydrogen bonding capabilities, and improve properties like solubility. For example, replacing a phenyl ring with a pyridine ring has been used to modify the half-life of some 3-arylpropionic acids. humanjournals.com

The following table illustrates potential modifications to the aromatic ring of 2-(4-Bromo-3-fluorophenyl)propanoic acid for SAR studies.

| Modification Type | Position(s) | Example Substituent(s) | Rationale |

| Halogen | 2, 5, 6 | -Cl, -I | To explore the effect of halogen size and electronegativity on activity. |

| Alkyl | 2, 5, 6 | -CH₃, -C₂H₅ | To probe for steric hindrance and hydrophobic interactions in the binding pocket. |

| Alkoxy | 2, 5, 6 | -OCH₃ | To introduce potential hydrogen bond accepting capabilities and alter electronics. |

| Electron-Withdrawing | 5, 6 | -CN, -NO₂, -CF₃ | To significantly alter the electronic character of the ring and probe electronic requirements for binding. |

| Electron-Donating | 5, 6 | -NH₂, -OH | To introduce hydrogen bond donating/accepting groups and alter electronics. |

| Heteroaromatic Ring | N/A | Pyridinyl, Thienyl | To modulate physicochemical properties such as solubility and pKa, and introduce new interaction points. |

The propanoic acid side chain, and particularly the carboxylic acid group, is a defining feature of this class of compounds. It is often crucial for binding, typically forming ionic or hydrogen bond interactions with key residues (like arginine) in the active site of target enzymes. drugdesign.org

Common modifications include:

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can serve as a prodrug strategy, improving membrane permeability. The ester is then hydrolyzed in vivo to release the active carboxylic acid.

Amidation: Synthesis of primary, secondary, or tertiary amides can probe the necessity of the acidic proton and introduce new hydrogen bonding patterns.

Chain Homologation/Shortening: Varying the length of the alkyl chain (e.g., acetic acid or butanoic acid derivatives) helps determine the optimal distance between the aromatic ring and the acidic group for target binding.

Alpha-Substitution: The methyl group at the alpha position is characteristic of profens and contributes to their potency and metabolic profile. Exploring other small alkyl groups at this position can provide further SAR insights.

For the carboxylic acid group in 2-(4-Bromo-3-fluorophenyl)propanoic acid, several bioisosteric replacements could be investigated:

Tetrazole: The 5-substituted 1H-tetrazole ring is one of the most common carboxylic acid bioisosteres. It has a similar pKa and spatial distribution of its conjugate base, allowing it to mimic the ionic interactions of a carboxylate. drughunter.com

Hydroxamic Acid: This group is a moderately acidic metal-chelator and has been successfully used as a carboxylic acid surrogate. nih.gov

Acylsulfonamide: These groups are also acidic and can form similar interactions as a carboxylate while potentially altering the ADME profile.

Isoxazolol: This is another acidic heterocycle that can serve as a bioisostere. nih.gov

The following table summarizes common bioisosteres for the carboxylic acid functional group.

| Bioisostere | Structure | Acidity (pKa) | Key Features |

| Carboxylic Acid | -COOH | ~4.5 | Parent functional group. |

| Tetrazole | -CN₄H | ~4.5 - 4.9 | Similar acidity and geometry to carboxylate; metabolically more stable. drughunter.com |

| Hydroxamic Acid | -CONHOH | ~8 - 9 | Moderately acidic; strong metal-chelating properties. nih.gov |

| Acylsulfonamide | -CONHSO₂R | Variable | Acidic proton on nitrogen; can improve metabolic profile. nih.gov |

| Isoxazolol | C₃H₂NO₂-R | ~4 - 6 | Acidic heterocycle; can mimic carboxylate interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(4-Bromo-3-fluorophenyl)propanoic acid Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of 2-(4-Bromo-3-fluorophenyl)propanoic acid analogs, a robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding and prioritizing synthetic efforts. mdpi.com

The foundation of a QSAR model is the numerical representation of molecular structures using molecular descriptors. These descriptors quantify various physicochemical and structural features of the molecules. ucsb.edu A wide range of descriptors can be calculated, generally falling into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching (e.g., molecular connectivity indices, Wiener index).

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are often calculated using quantum-chemical methods. researchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting absorption and membrane permeability.

Steric (3D) Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors: These provide detailed information about the electronic structure and are derived from quantum mechanics calculations. nih.gov

The table below provides examples of descriptor classes used in QSAR studies.

| Descriptor Class | Example Descriptors | Information Provided |

| Constitutional (0D/1D) | Molecular Weight, Atom Count | Basic information about molecular composition. |

| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Describes atomic connectivity and molecular shape/branching. |

| Geometric (3D) | Molecular Volume, Surface Area | Describes the 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution and chemical reactivity. ucsb.edu |

| Hydrophobic | LogP, MLogP | Quantifies the lipophilicity of the molecule. |

Once descriptors are calculated for a series of synthesized and tested analogs, a QSAR model is developed using statistical methods to find the best correlation between a subset of descriptors (independent variables) and biological activity (dependent variable).

The typical workflow involves:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is compiled.

Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" compounds. basicmedicalkey.com

Model Building: Various statistical techniques can be employed, ranging from Multiple Linear Regression (MLR) to more complex machine learning methods like Partial Least Squares (PLS), Support Vector Machines (SVM), or Artificial Neural Networks (ANN). mdpi.com

Model Validation: Validation is a critical step to ensure the model is robust and predictive, not just a result of chance correlation. basicmedicalkey.comnih.gov It involves both internal and external validation procedures. researchgate.netnih.gov

Key validation metrics include:

Coefficient of Determination (R²): A measure of the goodness-of-fit for the training set.

Leave-One-Out Cross-Validated R² (Q²): A measure of the model's internal predictive ability. A high Q² (typically > 0.5) indicates a robust model.

Predictive R² (R²_pred): Calculated for the external test set, this is considered the most stringent test of a model's predictive power. researchgate.net

A statistically significant and validated QSAR model provides valuable insights into the physicochemical properties that govern the biological activity of the 2-(4-Bromo-3-fluorophenyl)propanoic acid series, enabling the rational design of new, more potent analogs.

Pharmacophore Modeling and Ligand-Based Drug Design for 2-(4-Bromo-3-fluorophenyl)propanoic acid Derivatives

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify and optimize new drug candidates when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov These methods rely on the principle that molecules with similar biological activities often share common steric and electronic features, known as a pharmacophore.

For derivatives of 2-(4-Bromo-3-fluorophenyl)propanoic acid, a hypothetical pharmacophore model can be constructed based on the structural features of known active analogs. The essential features would likely include:

A hydrophobic aromatic region: corresponding to the bromo-fluorophenyl ring.

A hydrogen bond acceptor/donor: represented by the carboxylic acid moiety.

Specific halogen bonding interactions: arising from the bromine and fluorine atoms, which can influence binding affinity and selectivity.

By creating a 3D arrangement of these features, a pharmacophore model can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to possess the desired biological activity.

Ligand-based drug design further utilizes the information from a set of known active and inactive molecules to build quantitative structure-activity relationship (QSAR) models. For 2-(4-Bromo-3-fluorophenyl)propanoic acid derivatives, a QSAR study would aim to correlate variations in their biological activity with changes in their physicochemical properties (e.g., lipophilicity, electronic effects of substituents). Such models can predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.

While specific pharmacophore models for 2-(4-Bromo-3-fluorophenyl)propanoic acid derivatives are not extensively reported in publicly available literature, the general principles of ligand-based design for arylpropanoic acids suggest that modifications to the phenyl ring and the propanoic acid side chain would be key areas for optimization.

Fragment-Based Drug Discovery (FBDD) Strategies Leveraging 2-(4-Bromo-3-fluorophenyl)propanoic acid Fragments

Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules.

The 2-(4-Bromo-3-fluorophenyl)propanoic acid scaffold can be deconstructed into several fragments that could be valuable in FBDD campaigns. Key fragments include:

4-Bromo-3-fluorophenyl fragment: This fragment is of particular interest due to the presence of two different halogens, offering potential for specific halogen bonding interactions with a protein target. The bromine atom can act as a versatile synthetic handle for further chemical modifications.

Phenylpropanoic acid fragment: This fragment provides a carboxylic acid group for hydrogen bonding and a hydrophobic phenyl ring for van der Waals interactions.

In a typical FBDD workflow, a library of fragments, potentially including the bromo-fluorophenyl moiety, would be screened against a target of interest using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). drugdiscoverychemistry.com Once a fragment hit is identified and its binding mode is determined, medicinal chemists can employ strategies such as fragment growing, linking, or merging to develop a more potent lead compound.

For instance, if the 4-bromo-3-fluorophenyl fragment is found to bind to a specific pocket on a target protein, it can be elaborated by adding functional groups that extend into adjacent regions of the binding site to increase affinity and selectivity. The inherent chemical tractability of the aryl bromide makes it an excellent starting point for such optimization efforts.

Computational Chemistry and in Silico Modeling of 2 4 Bromo 3 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations of Electronic and Geometric Structures of 2-(4-Bromo-3-fluorophenyl)propanoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons within the molecule (electronic structure). finechem-mirea.rudoaj.org

For 2-(4-Bromo-3-fluorophenyl)propanoic acid, these calculations can predict key parameters like bond lengths, bond angles, and dihedral angles. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Such calculations would typically be performed using software like Gaussian, with basis sets such as 6-311++G(d,p) providing a good balance of accuracy and computational cost. doaj.org

Table 1: Predicted Geometric and Electronic Properties of 2-(4-Bromo-3-fluorophenyl)propanoic acid (Note: This data is illustrative, based on typical quantum chemical calculation outputs.)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

| Molecular Surface Area | 185 Ų |

Molecular Docking and Virtual Screening Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov Given that arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), a primary potential biological target for 2-(4-Bromo-3-fluorophenyl)propanoic acid is the cyclooxygenase (COX) enzyme. mdpi.com Molecular docking studies can simulate the interaction of this compound with both COX-1 and COX-2 isoforms to predict its binding affinity and selectivity. zsmu.edu.uacsfarmacie.cz

Virtual screening uses these docking methods to rapidly screen large libraries of compounds against a biological target. researchgate.net Derivatives of the 2-(4-Bromo-3-fluorophenyl)propanoic acid core could be screened in silico to identify those with the highest predicted activity, prioritizing them for synthesis and experimental testing.

Once docked into the active site of a target protein like COX-2, the specific interactions between 2-(4-Bromo-3-fluorophenyl)propanoic acid and the protein's amino acid residues can be analyzed. This analysis identifies crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For example, the carboxylic acid group of the propanoic acid moiety is expected to form key hydrogen bonds with residues such as Arginine and Tyrosine in the COX active site, a common feature for many NSAIDs. The bromo-fluorophenyl group would likely occupy a hydrophobic pocket, with the halogen atoms potentially forming halogen bonds or other specific interactions.

Docking algorithms predict one or more likely binding poses (modes) of the ligand within the protein's binding site. nih.gov These predictions are ranked using scoring functions, which estimate the binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki). zsmu.edu.ua A lower binding energy generally indicates a more stable complex and higher affinity. nih.gov Comparing the predicted binding affinities for COX-1 and COX-2 can provide an in silico estimation of the compound's selectivity, which is a critical factor in drug design. zsmu.edu.ua

Table 2: Illustrative Molecular Docking Results against COX Isoforms (Note: This data is hypothetical and for illustrative purposes only.)

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|

| COX-1 | -7.5 | 0.25 µM | Arg120, Tyr355, Ser530 |

| COX-2 | -8.8 | 0.05 µM | Arg513, Tyr385, Ser530 |

Molecular Dynamics Simulations to Explore 2-(4-Bromo-3-fluorophenyl)propanoic acid-Biomolecule Complexes

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the complex. nih.gov By running simulations for nanoseconds or even microseconds, researchers can verify if the key interactions predicted by docking are maintained, observe conformational changes in the protein or ligand, and calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

De Novo Design and Scaffold Hopping Based on the 2-(4-Bromo-3-fluorophenyl)propanoic acid Core

The 2-(4-Bromo-3-fluorophenyl)propanoic acid structure can serve as a starting point for designing new molecules with potentially improved properties.

De Novo Design : This approach involves building new molecules from scratch, often within the constraints of the target's binding site. nih.govnih.gov Starting with the core scaffold of 2-(4-Bromo-3-fluorophenyl)propanoic acid placed in the active site, computational algorithms can suggest novel functional groups or side chains to optimize interactions and improve affinity or selectivity. nih.gov

Scaffold Hopping : This strategy aims to identify new core structures (scaffolds) that maintain the key binding interactions of the original molecule but have a different chemical backbone. nih.govnih.govresearchgate.net This is useful for discovering compounds with novel intellectual property, different physicochemical properties, or improved metabolic stability. mdpi.com Computational methods can search databases for scaffolds that can present the necessary pharmacophoric features (e.g., the carboxylic acid and the hydrophobic aromatic ring) in the correct spatial orientation. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting 2-(4-Bromo-3-fluorophenyl)propanoic acid Properties

Machine Learning (ML) and Artificial Intelligence (AI) are transforming computational chemistry and drug discovery. anr.fr For 2-(4-Bromo-3-fluorophenyl)propanoic acid and its derivatives, ML models can be trained on large datasets of existing molecules to predict a wide range of properties. chemrxiv.orgniilmuniversity.ac.in

These predictions can include:

Physicochemical Properties : Solubility, melting point, boiling point, and logP. chemrxiv.org

Biological Activity : Predicting binding affinity to various targets.

Pharmacokinetic Properties (ADME) : Absorption, distribution, metabolism, and excretion.

By converting the molecular structure into numerical descriptors, algorithms like random forests, support vector machines, or deep neural networks can learn the complex relationships between structure and property. chemrxiv.org This allows for the rapid in silico evaluation of virtual compounds, significantly accelerating the design-synthesis-testing cycle in drug discovery. anr.fr

Pre Clinical Pharmacokinetics, Distribution, and Metabolism of 2 4 Bromo 3 Fluorophenyl Propanoic Acid

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in early drug discovery to provide initial insights into the pharmacokinetic behavior of a compound without the immediate need for animal testing. These assays are designed to assess the potential for a compound to be absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted.

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

A crucial determinant of oral drug absorption is the ability of a compound to permeate the intestinal epithelium. In vitro permeability assays are employed to predict this characteristic.

The Caco-2 permeability assay utilizes a cell line derived from human colorectal adenocarcinoma that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. evotec.comeuropa.euaxispharm.com The assay measures the rate at which 2-(4-Bromo-3-fluorophenyl)propanoic acid transverses this cell monolayer, providing an apparent permeability coefficient (Papp). evotec.com This model is valuable as it can indicate not only passive diffusion but also the potential involvement of active transport mechanisms. evotec.comaxispharm.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive transcellular permeability. wikipedia.orgenamine.netcreative-biolabs.com It involves a 96-well plate setup where a synthetic membrane impregnated with lipids separates a donor and an acceptor compartment. wikipedia.orgsigmaaldrich.com This high-throughput screening method offers a rapid assessment of a compound's ability to diffuse across a lipid barrier, which is a primary mechanism for the absorption of many drugs. wikipedia.org

Table 1: Hypothetical Data Representation for Membrane Permeability Assays

| Assay Type | Parameter Measured | Potential Outcome Classification | Significance for Oral Absorption |

| Caco-2 | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Low, Moderate, High | Predicts overall intestinal permeability, including passive and active transport. |

| PAMPA | Effective Permeability (Pe) (10⁻⁶ cm/s) | Low, Moderate, High | Predicts passive diffusion component of intestinal absorption. |

Note: This table is for illustrative purposes to show how data from these assays would be presented. No actual data for 2-(4-Bromo-3-fluorophenyl)propanoic acid is available.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to reach its therapeutic target. enamine.net Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

The equilibrium dialysis method is a commonly used technique to determine the percentage of plasma protein binding. enamine.netchempartner.combienta.net In this assay, a semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. chempartner.com At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions. enamine.net

Table 2: Hypothetical Data Representation for Plasma Protein Binding

| Species | Method | Unbound Fraction (fu) | Bound Fraction (%) | Potential Implication |

| Human | Equilibrium Dialysis | e.g., 0.05 | e.g., 95% | High binding may limit distribution to tissues. |

| Rat | Equilibrium Dialysis | e.g., 0.10 | e.g., 90% | Species differences can affect extrapolation of data. |

Note: This table illustrates the type of data generated from plasma protein binding studies. No specific data for 2-(4-Bromo-3-fluorophenyl)propanoic acid is publicly available.

Metabolic Stability in Microsomes and Hepatocytes

The metabolic stability of a compound provides an indication of how susceptible it is to being broken down by drug-metabolizing enzymes, primarily in the liver. This is a key determinant of a drug's half-life and oral bioavailability.

Assays using liver microsomes , which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mercell.combioivt.comspringernature.com Incubating 2-(4-Bromo-3-fluorophenyl)propanoic acid with liver microsomes in the presence of necessary cofactors allows for the determination of its intrinsic clearance by these enzymes. mercell.com

Hepatocytes , or intact liver cells, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolizing enzymes, as well as transporters. bioivt.comthermofisher.com Metabolic stability studies in hepatocytes can offer a more complete picture of the compound's susceptibility to hepatic metabolism. thermofisher.com

Table 3: Hypothetical Data Representation for Metabolic Stability Assays

| Test System | Species | Parameter Determined | Potential Outcome | Implication for In Vivo Clearance |

| Liver Microsomes | Human, Rat | In Vitro Half-life (t½), Intrinsic Clearance (CLint) | Low, Moderate, High Stability | Predicts susceptibility to Phase I metabolism and hepatic clearance. |